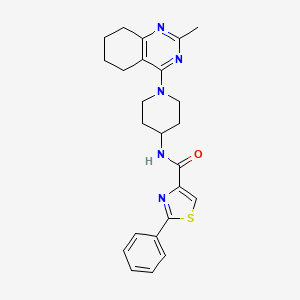![molecular formula C22H28N2O2 B2621138 2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide CAS No. 1421452-67-6](/img/structure/B2621138.png)
2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide is a complex organic compound characterized by its biphenyl and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide typically involves multiple steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid in the presence of a palladium catalyst.
Piperidine Derivative Preparation: The piperidine ring is often synthesized via a Mannich reaction, involving formaldehyde, a secondary amine, and a ketone.
Acetamide Formation: The final step involves the acylation of the piperidine derivative with an acyl chloride or anhydride to form the acetamide linkage.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl moiety, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration of the biphenyl ring.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the reduction of the acetamide group.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its biphenyl structure makes it a useful intermediate in the production of liquid crystals and other advanced materials.
Biology
Medicine
In medicinal chemistry, 2-([1,1’-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific electronic or optical properties, leveraging its biphenyl core.
Mechanism of Action
The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl moiety can engage in π-π interactions, while the piperidine ring can form hydrogen bonds or ionic interactions with biological macromolecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-([1,1’-biphenyl]-4-yl)-N-(piperidin-4-yl)acetamide: Lacks the methoxyethyl group, which may affect its solubility and biological activity.
2-([1,1’-biphenyl]-4-yl)-N-(1-(2-hydroxyethyl)piperidin-4-yl)acetamide: Contains a hydroxyethyl group instead of a methoxyethyl group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the methoxyethyl group in 2-([1,1’-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide distinguishes it from similar compounds, potentially enhancing its solubility and ability to cross biological membranes. This structural feature may also influence its binding affinity and specificity for certain biological targets, making it a unique candidate for further research and development.
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-26-16-15-24-13-11-21(12-14-24)23-22(25)17-18-7-9-20(10-8-18)19-5-3-2-4-6-19/h2-10,21H,11-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTRJIRGQHUKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(thiophen-2-yl)-1H,4H-indeno[1,2-c]pyrazole](/img/structure/B2621055.png)
![3-[1-(3-acetylbenzenesulfonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2621057.png)
![1-[(4-ethenylphenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2621058.png)
![7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2621061.png)
![7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2621062.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2621063.png)
![1-(4-chlorophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2621065.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2621066.png)

![1-{[(tert-butylcarbamoyl)methyl]sulfanyl}-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2621072.png)


![2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol](/img/structure/B2621076.png)
![(Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2621077.png)
